![molecular formula C15H27N3O5Si B13908326 5'-O-[tert-Butyl(dimethyl)silyl]cytidine CAS No. 72409-16-6](/img/structure/B13908326.png)
5'-O-[tert-Butyl(dimethyl)silyl]cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-[tert-Butyl(dimethyl)silyl]cytidine is a modified nucleoside where the hydroxyl group at the 5’ position of cytidine is protected by a tert-butyldimethylsilyl (TBDMS) group. This modification is commonly used in organic synthesis and nucleoside chemistry to protect hydroxyl groups during chemical reactions, preventing unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine typically involves the reaction of cytidine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The reaction proceeds via the formation of a reactive silylating agent, N-tert-butyldimethylsilylimidazole, which then reacts with the hydroxyl group of cytidine to form the protected nucleoside .
Industrial Production Methods
Industrial production of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-[tert-Butyl(dimethyl)silyl]cytidine can undergo various chemical reactions, including:
Oxidation: The TBDMS group is stable under mild oxidative conditions.
Reduction: The TBDMS group is generally stable under reducing conditions.
Substitution: The TBDMS group can be selectively removed by nucleophilic substitution using fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or OsO₄ can be used, but the TBDMS group remains intact.
Reduction: Reagents like NaBH₄ or LiAlH₄ do not affect the TBDMS group.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.
Major Products Formed
The major product formed from the deprotection of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine is cytidine, which can then undergo further chemical modifications as needed.
Applications De Recherche Scientifique
5’-O-[tert-Butyl(dimethyl)silyl]cytidine is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected nucleoside, it is used in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: It is used in the study of nucleic acid interactions and modifications.
Medicine: It plays a role in the development of antiviral drugs and other therapeutic agents.
Industry: It is used in the production of nucleoside-based pharmaceuticals and research reagents.
Mécanisme D'action
The mechanism of action of 5’-O-[tert-Butyl(dimethyl)silyl]cytidine involves the protection of the hydroxyl group at the 5’ position of cytidine. This protection prevents unwanted side reactions during chemical synthesis, allowing for selective modification of other functional groups. The TBDMS group can be selectively removed under mild conditions using fluoride ions, revealing the free hydroxyl group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-[tert-Butyl(dimethyl)silyl]thymidine: Similar in structure but with thymidine instead of cytidine.
5’-O-[tert-Butyl(dimethyl)silyl]uridine: Similar in structure but with uridine instead of cytidine.
5’-O-[tert-Butyl(dimethyl)silyl]adenosine: Similar in structure but with adenosine instead of cytidine.
Uniqueness
5’-O-[tert-Butyl(dimethyl)silyl]cytidine is unique due to its specific use in protecting the hydroxyl group of cytidine, allowing for selective chemical modifications. Its stability under various reaction conditions and ease of deprotection make it a valuable tool in nucleoside chemistry and related fields .
Propriétés
Numéro CAS |
72409-16-6 |
|---|---|
Formule moléculaire |
C15H27N3O5Si |
Poids moléculaire |
357.48 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C15H27N3O5Si/c1-15(2,3)24(4,5)22-8-9-11(19)12(20)13(23-9)18-7-6-10(16)17-14(18)21/h6-7,9,11-13,19-20H,8H2,1-5H3,(H2,16,17,21)/t9-,11-,12-,13-/m1/s1 |
Clé InChI |
FQURJFMVIDBLGD-OJAKKHQRSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate](/img/structure/B13908249.png)
![(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13908265.png)

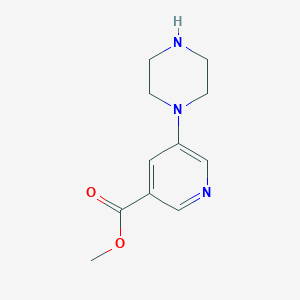
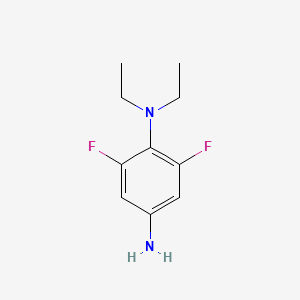
![[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B13908287.png)
![[cis-2-Methoxycyclobutyl]methanol](/img/structure/B13908294.png)
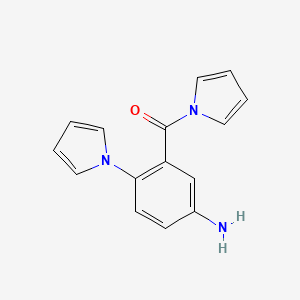

![3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile](/img/structure/B13908322.png)
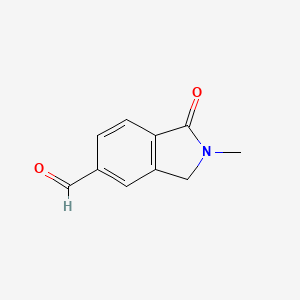
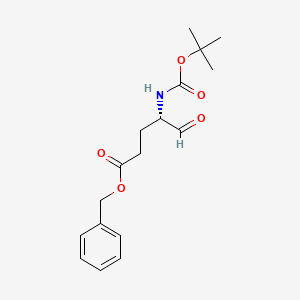
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine](/img/structure/B13908329.png)
